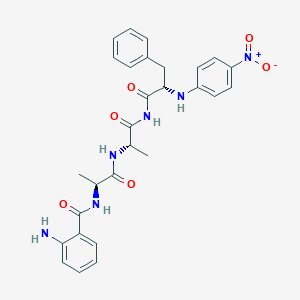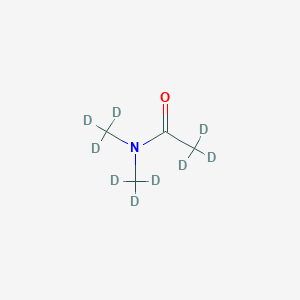![molecular formula C3H4N6O2 B047869 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole CAS No. 117039-77-7](/img/structure/B47869.png)
4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole (NDIT) is a heterocyclic compound that has shown potential in various scientific research applications. NDIT is a derivative of imidazole and tetrazole, two compounds that are widely used in medicinal chemistry. NDIT has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mechanism Of Action
4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole exerts its biological activity through various mechanisms of action. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has been shown to inhibit the activity of enzymes that are involved in DNA replication and repair. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has also been shown to induce apoptosis, a process of programmed cell death. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has shown to have various biochemical and physiological effects. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has been shown to inhibit the activity of bacterial and viral enzymes, leading to the inhibition of their growth. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has several advantages and limitations for lab experiments. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole is a small molecule that can be easily synthesized and modified. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has shown to have a high degree of selectivity towards its biological targets. However, 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole. One potential direction is the development of 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole-based fluorescent probes for imaging applications. Another potential direction is the development of 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole-based drugs for the treatment of viral infections. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole can also be further modified to improve its selectivity and potency towards its biological targets. Overall, 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has shown to be a promising candidate for the development of new drugs for the treatment of various diseases.
Synthesis Methods
4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole can be synthesized through a multistep process that involves the reaction of imidazole and tetrazole. The synthesis of 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole is a complex process that requires a high level of expertise and specialized equipment. The yield of 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole can vary depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has been extensively studied for its potential use in various scientific research applications. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has been shown to have antimicrobial, antiviral, and antitumor properties. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has also been investigated for its potential use as a fluorescent probe for imaging applications. 4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole has shown to be a promising candidate for the development of new drugs for the treatment of various diseases.
properties
CAS RN |
117039-77-7 |
|---|---|
Product Name |
4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole |
Molecular Formula |
C3H4N6O2 |
Molecular Weight |
156.1 g/mol |
IUPAC Name |
4-nitro-5,6-dihydroimidazo[2,1-e]tetrazole |
InChI |
InChI=1S/C3H4N6O2/c10-9(11)8-2-1-7-3(8)4-5-6-7/h1-2H2 |
InChI Key |
FRPKRTDWHLMWOU-UHFFFAOYSA-N |
SMILES |
C1CN(C2=NN=NN21)[N+](=O)[O-] |
Canonical SMILES |
C1CN(C2=NN=NN21)[N+](=O)[O-] |
synonyms |
4-NITRO-5,6-DIHYDRO-4H-IMIDAZO[1,2-D]TETRAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















